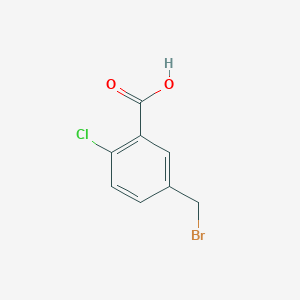

5-(Bromomethyl)-2-chlorobenzoic acid

Overview

Description

5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound that contains a benzene ring substituted with a bromomethyl group and a chloro group . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .

Synthesis Analysis

The synthesis of this compound can involve several methods. One approach is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group and a chloro group . It also contains carboxylic acid groups .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . In addition, it can undergo bromofunctionalization of alkenes in a flow reactor .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary. For instance, its molecular weight is around 181.028 .Scientific Research Applications

Synthesis of Dapagliflozin

5-Bromo-2-chlorobenzoic acid has been utilized in the multi-step synthesis of the antidiabetic drug Dapagliflozin. This process involves chlorination, Friedel-Crafts acylation, reduction, and several other steps, demonstrating the compound's utility in complex organic synthesis leading to medically significant outcomes (Jie Yafei, 2011).

Preparation of Heteroditopic Ligands

The compound has been employed in the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes. This method facilitates the attachment of functional arms to salicylaldehydes, illustrating its applicability in creating ligands for metal salts binding. Such developments can enhance the study of metal-organic frameworks and coordination chemistry (Qiang Wang et al., 2006).

Development of SGLT2 Inhibitors

In the context of improving diabetes treatment, 5-bromo-2-chlorobenzoic acid has been employed in the synthesis of C-aryl glucoside SGLT2 inhibitors. A novel approach from this compound has shown efficiency in avoiding undesired isomers during the synthesis process, indicating its significant role in the preparation of therapeutic agents (Yonghai Liu et al., 2008).

Chemical Characterization and Anticancer Activity

A new heterocyclic compound, utilizing 5-bromo-2-chlorobenzoic acid as a starting material, was synthesized and characterized for its anticancer activity against human lung adenocarcinoma cells. This study highlights the compound's potential in contributing to the development of new anticancer agents, demonstrating its versatility beyond conventional applications (E H Shi et al., 2020).

Synthesis of Analgesic Agents

The synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles from respective acids through amide and nitrile routes has been reported, where 5-(Bromomethyl)-2-chlorobenzoic acid played a crucial role. This showcases its application in creating potential analgesic agents, further extending its utility in medicinal chemistry research (S. C. Bachar & S. Lahiri, 2004).

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid in chemical reactions can be complex. In Suzuki–Miyaura coupling reactions, for example, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Future Directions

The future directions in the research and application of 5-(Bromomethyl)-2-chlorobenzoic acid are promising. For instance, it can be used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural . Furthermore, it can be used as a building block in the synthesis of various organic compounds .

properties

IUPAC Name |

5-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJIITZHYWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)

![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)